N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-11-10-15(19)6-9-17(11)23-13(3)18(22)20-16-7-4-14(5-8-16)12(2)21/h4-10,13H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIHQEHBPKZJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide typically involves the following steps:
Formation of 4-chloro-2-methylphenol: This can be achieved by chlorination of 2-methylphenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The 4-chloro-2-methylphenol is then reacted with 2-bromopropanoic acid in the presence of a base like potassium carbonate to form 2-(4-chloro-2-methylphenoxy)propanoic acid.
Amidation: The 2-(4-chloro-2-methylphenoxy)propanoic acid is then reacted with 4-acetylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl (-COCH<sub>3</sub>) group undergoes oxidation to form a carboxylic acid (-COOH) under strong oxidizing conditions.
Example :
Reduction Reactions
The amide (-CONH-) group is reduced to a primary amine (-CH<sub>2</sub>NH-) using agents like LiAlH<sub>4</sub>.
Example :
Nucleophilic Substitution
The chlorine atom on the phenoxy ring participates in S<sub>N</sub>Ar (nucleophilic aromatic substitution) with amines or thiols.
Example :
Hydrolysis of Amide Bond
The propanamide moiety hydrolyzes to propanoic acid under acidic or basic conditions.
Example :
| Parameter | Details | Source |
|---|---|---|
| Reagent/Conditions | 6M HCl, reflux | Amide hydrolysis |
| Byproduct | 4-acetylaniline (isolated via crystallization) | Analog data |
| Industrial Relevance | Key step in metabolite synthesis | - |
Comparative Reactivity Table
Research Gaps and Opportunities
- Catalytic Selectivity : No studies report asymmetric reduction of the amide group to produce chiral amines.
- Cross-Coupling Potential : Pd-catalyzed coupling at the chlorine site (e.g., Suzuki-Miyaura) remains unexplored.
- Biological Activity Correlation : Oxidation products show theoretical promise as COX-II inhibitors based on structural similarity to known agents .
Scientific Research Applications
Chemistry
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new pathways in organic synthesis and develop derivatives with tailored properties.
Biology
The compound has potential applications in biological research, particularly as a ligand in receptor-ligand interaction studies. It is noted for its potential as an antagonist for the melanin-concentrating hormone receptor, which plays a role in appetite regulation and energy homeostasis.
Industry
In industrial settings, this compound can be utilized in developing new materials with specific properties. Its unique chemical structure may lead to innovations in polymers or other materials that require specific functionalities.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various pathogens, indicating potential applications in treating infections.
- Anti-inflammatory Effects : In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, as its structural analogs have shown efficacy against cancer cell lines.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study investigating its anti-inflammatory effects demonstrated significant inhibition of cytokine production in vitro, suggesting therapeutic potential for inflammatory conditions.
- Antimicrobial studies showed that derivatives of related compounds exhibited activity against both Gram-positive and Gram-negative bacteria, supporting their use in developing new antibiotics.
- Preliminary anticancer research indicated that compounds with similar structures could inhibit the growth of various cancer cell lines, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Group Impact
Key Compounds :
Pseudomonas Inhibitors (): Compounds 21a, 21b, 23a, and 23b replace the phenoxy group with sulfonyl or amino linkages. These compounds exhibit activity against Pseudomonas, suggesting sulfonyl/amino groups are critical for targeting bacterial pathways .
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide (): Incorporates a cyano group and methoxyphenylamino substituent. The 4-chlorobenzyl group increases lipophilicity, while the cyano group introduces polarity. Comparison: The acetylphenyl group in the target compound may engage in stronger hydrogen bonding than the chlorobenzyl group, affecting solubility and receptor interactions .
N-(4-aminophenyl)-2-(2-chlorophenoxy)propanamide (): Features an amino group at the phenyl para position and a 2-chlorophenoxy group. The amino group enhances hydrophilicity and hydrogen-bond donor capacity.
- Propanamide derivatives with trifluoromethyl groups (e.g., N-(4-acetylphenyl)-3,3,3-trifluoro-2,2-bis(trifluoromethyl)propanamide) exhibit significantly increased lipophilicity (molar mass: 381.19 g/mol) and metabolic stability.
- Comparison : The target compound lacks fluorination, suggesting lower metabolic resistance but improved synthetic accessibility .
Implications for Drug Design
- Steric Effects: The 2-methyl group in the target compound’s phenoxy moiety may hinder rotation, stabilizing specific conformations for target binding .
- Electronic Effects : Electron-withdrawing chloro and acetyl groups modulate the compound’s electron density, influencing interactions with aromatic residues in enzymes.
- Bioavailability: Compounds with amino groups () or sulfonamides () exhibit better aqueous solubility, whereas lipophilic groups (e.g., trifluoromethyl) improve membrane permeability .
Biological Activity
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and materials science.
The biological activity of this compound is largely attributed to its role as a ligand in receptor-ligand interactions. It may interact with various biological targets, such as enzymes and receptors, modulating their activity. The specific mechanisms can vary based on the biological context, but it is particularly noted for its potential as an antagonist for the melanin-concentrating hormone (MCH) receptor, which is implicated in various physiological processes including appetite regulation and energy homeostasis .
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of related compounds have significant effects against various pathogens, suggesting potential applications in treating infections .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases .
3. Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. Its structural analogs have shown efficacy against cancer cell lines, suggesting that it could be developed as a therapeutic agent for cancer treatment .
Research Findings and Case Studies
Q & A
Basic Synthesis and Characterization
Q: What are the optimal synthetic routes and purification methods for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)propanamide? A: Synthesis typically involves a multi-step approach:
- Step 1: Formation of the phenoxypropanoic acid intermediate via nucleophilic substitution between 4-chloro-2-methylphenol and α-halopropanoic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Step 2: Activation of the carboxylic acid group (e.g., using HATU or DCC) followed by coupling with 4-acetylaniline to form the amide bond .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H-NMR (δ 7.8–8.2 ppm for acetylphenyl protons) .
Initial Biological Screening
Q: How to design a preliminary bioactivity screen for this compound? A:
- Target Selection: Prioritize enzymes/receptors with known affinity for phenoxyacetamide derivatives (e.g., cytochrome P450 isoforms, bacterial efflux pumps) .
- Assay Design: Use fluorescence-based enzymatic inhibition assays (e.g., Pseudomonas aeruginosa efflux pump inhibition at 10–100 µM concentrations) .
- Controls: Include positive controls (e.g., known inhibitors like PAβN) and solvent controls (DMSO ≤0.1%) .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How to systematically investigate SAR for antimicrobial activity? A:
- Modular Modifications:
- Phenoxy group: Replace 4-chloro-2-methyl with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., isopropyl) to assess steric/electronic effects .
- Acetylphenyl moiety: Substitute with sulfonyl or morpholine groups to enhance solubility and target interactions .
- In Silico Tools: Perform docking simulations (AutoDock Vina) against bacterial topoisomerase IV (PDB: 3FV5) to prioritize synthetic targets .
- Validation: Compare MIC values (e.g., 2–16 µg/mL for Gram-positive pathogens) and cytotoxicity (HEK293 cells, CC₅₀ > 50 µM) .
Mechanistic Studies in Enzymatic Systems
Q: How to elucidate the mechanism of action against bacterial targets? A:
- Enzyme Kinetics: Conduct time-dependent inhibition assays (e.g., NADH oxidation rate in P. aeruginosa membranes) to distinguish competitive vs. non-competitive binding .
- Resistance Studies: Serial passage experiments (sub-MIC exposure over 20 generations) to monitor mutation rates in efflux pump genes (e.g., mexB, mexY) .
- Biophysical Methods: Surface plasmon resonance (SPR) to determine binding affinity (Kd) to purified target proteins .
Analytical Method Development
Q: What advanced techniques ensure accurate quantification in biological matrices? A:
- LC-MS/MS: Use a triple quadrupole system (ESI+ mode) with transitions m/z 375.1 → 198.0 (quantifier) and 375.1 → 152.1 (qualifier). Validate linearity (1–100 ng/mL), LOD (0.3 ng/mL), and recovery (>85% in plasma) .
- Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via HRMS (Q-TOF) to identify oxidative metabolites (e.g., hydroxylation at the acetyl group) .
Handling Data Contradictions in Biological Replicates
Q: How to address variability in cytotoxicity assays? A:
- Experimental Design: Use ≥3 biological replicates with internal controls (e.g., staurosporine for apoptosis induction). Normalize data to cell viability (MTT assay) .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey test (p<0.05). For outliers, re-test under standardized conditions (fixed passage number, serum-free media) .
Stability and Storage Recommendations
Q: What protocols ensure compound integrity during long-term studies? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
